molecular formula C11H14O2 B012310 Benzene, 1,2-dimethoxy-3-(2-propenyl)- CAS No. 19754-21-3

Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Cat. No.: B012310
CAS No.: 19754-21-3
M. Wt: 178.23 g/mol
InChI Key: YCEGFXBPWXEISZ-UHFFFAOYSA-N
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Description

Significance within Natural Product Chemistry and Organic Synthesis Research

The significance of Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)- in natural product chemistry is primarily contextual. The general biosynthetic pathway for phenylpropenes, such as the related compound eugenol (B1671780), is understood to begin with precursors like coniferyl alcohol. wikipedia.org However, the specific natural occurrence of the 3-allyl isomer is not well-documented.

Its importance, therefore, shines in the realm of organic synthesis. The preparation of specifically substituted aromatic compounds is a fundamental challenge and goal in synthetic chemistry. The synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)- serves as a practical example of regioselective synthesis, often accomplished via the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds by rearranging an allyl phenyl ether to an ortho-allylphenol upon heating. organic-chemistry.orglibretexts.org

A plausible synthetic route highlights this significance:

Allylation of Guaiacol (B22219): The synthesis begins with guaiacol (2-methoxyphenol), which is treated with an allyl halide (like allyl bromide) to form 2-allyloxy-1-methoxybenzene.

Claisen Rearrangement: This ether is then heated, initiating a nih.govnih.gov-sigmatropic rearrangement. The allyl group migrates from the ether oxygen to the ortho position on the aromatic ring, yielding 3-allyl-2-methoxyphenol. wikipedia.orgorganic-chemistry.org This step is crucial for establishing the correct substitution pattern.

Methylation: The final step involves the methylation of the free hydroxyl group on 3-allyl-2-methoxyphenol to produce the target compound, Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

This synthetic sequence demonstrates key principles of organic chemistry, including ether synthesis and pericyclic reactions, making the compound a valuable subject in an academic context.

Table 1: Plausible Synthetic Pathway via Claisen Rearrangement

Step Reactant Reagents Product Reaction Type
1 Guaiacol Allyl bromide, Base (e.g., K₂CO₃) 2-Allyloxy-1-methoxybenzene Williamson Ether Synthesis
2 2-Allyloxy-1-methoxybenzene Heat (Δ) 3-Allyl-2-methoxyphenol Aromatic Claisen Rearrangement
3 3-Allyl-2-methoxyphenol Methylating agent (e.g., Dimethyl sulfate) Benzene, 1,2-dimethoxy-3-(2-propenyl)- Methylation

Interdisciplinary Relevance in Chemical Ecology and Biochemistry

While direct research on the interdisciplinary roles of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is limited, its structural similarity to other phenylpropanoids allows for informed postulation based on established principles in chemical ecology and biochemistry.

In chemical ecology , many phenylpropenes function as semiochemicals, mediating interactions between organisms. For instance, its isomer methyleugenol is a powerful attractant for male fruit flies of the genus Bactrocera, a trait that has been recognized for over a century. wikipedia.org These compounds can also serve as defense agents against microbes and herbivores. wikipedia.org Although the specific ecological function of the 3-allyl isomer has not been established, its structure suggests it could potentially participate in similar ecological interactions, a hypothesis that awaits experimental validation.

From a biochemical perspective, the synthesis of phenylpropenes in plants is a well-studied enzymatic process. The biosynthesis of compounds like eugenol and methyleugenol involves a series of enzymes that modify a coniferyl alcohol precursor. designer-drug.com Key enzymes in this pathway include eugenol synthase (EGS), which catalyzes the formation of eugenol, and eugenol O-methyltransferase (EOMT), which adds a methyl group to eugenol to produce methyleugenol. organic-chemistry.orgdesigner-drug.com These enzymes demonstrate nature's molecular machinery for creating the allyl-substituted benzene ring structure. The existence of this pathway provides a biochemical blueprint for how a compound like Benzene, 1,2-dimethoxy-3-(2-propenyl)- could theoretically be produced in a biological system, even if it is not a major metabolic product.

Table 2: Physicochemical Properties of Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Property Value
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name 1,2-dimethoxy-3-prop-2-enylbenzene
CAS Number 19754-21-3
Topological Polar Surface Area 18.5 Ų
Complexity 156
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Data sourced from PubChem CID 11062958.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19754-21-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,2-dimethoxy-3-prop-2-enylbenzene

InChI

InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3

InChI Key

YCEGFXBPWXEISZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CC=C

Canonical SMILES

COC1=CC=CC(=C1OC)CC=C

Synonyms

3-(2,3-DIMETHOXYPHENYL)-1-PROPENE

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Benzene, 1,2 Dimethoxy 3 2 Propenyl

Established Chemical Synthesis Pathways

Traditional synthesis of Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)- primarily relies on the O-methylation of eugenol (B1671780), a readily available natural product. This transformation is a classic example of nucleophilic substitution, a cornerstone of organic synthesis.

Nucleophilic Substitution Reactions for O-Methylation (e.g., from Eugenol Precursors)

The core of this synthetic approach is the conversion of the phenolic hydroxyl group of eugenol into a methoxy group. This process, a Williamson ether synthesis, fundamentally involves two key steps. First, the eugenol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group. This deprotonation results in the formation of a sodium eugenolate salt. The eugenolate anion is a significantly more potent nucleophile than the original eugenol molecule, which is crucial for the subsequent step.

The second step involves the reaction of this eugenolate salt with a suitable methylating agent. The oxygen atom of the eugenolate acts as the nucleophile, attacking the electrophilic methyl group of the alkylating agent. This nucleophilic attack leads to the formation of the desired ether linkage and the displacement of a leaving group from the methylating agent, yielding Benzene, 1,2-dimethoxy-3-(2-propenyl)-. This addition process proceeds through the mechanism of a nucleophilic substitution reaction iosrjournals.org.

Utilization of Alkylating Agents (e.g., Dimethyl Sulfate)

Historically, dimethyl sulfate (B86663) (DMS) has been a widely employed methylating agent for the O-methylation of eugenol. In this reaction, the eugenolate ion performs a nucleophilic attack on one of the methyl groups of the dimethyl sulfate molecule. The reaction mechanism involves the departure of a methyl group from dimethyl sulfate, which then bonds with the eugenolate ion to form the target compound iosrjournals.org. The remaining methyl sulfate ion is stabilized by the sodium ion from the base used in the initial step iosrjournals.org.

While effective, yielding high purity products (up to 99.14% in some reported syntheses), the use of dimethyl sulfate is not without its drawbacks iosrjournals.org. It is a highly toxic and carcinogenic compound, posing significant environmental and safety concerns. This has prompted the exploration of more benign alternatives in recent years.

Table 1: Comparison of Traditional Methylating Agents for Eugenol
Methylating AgentTypical BaseReported YieldKey Considerations
Dimethyl Sulfate (DMS)Sodium Hydroxide (NaOH)Up to 99.14%Highly toxic and carcinogenic
Methyl IodidePotassium Carbonate~53%Higher cost

Green Chemistry Approaches in Synthetic Design

In response to the environmental and safety issues associated with traditional synthetic methods, significant research has been directed towards developing greener and more sustainable pathways for the synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. These approaches prioritize the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

Application of Dimethyl Carbonate (DMC) as a Methylating Reagent

Dimethyl carbonate (DMC) has emerged as a promising green alternative to conventional methylating agents like dimethyl sulfate and methyl halides. DMC is characterized by its low toxicity, biodegradability, and the fact that it is produced via a phosgene-free process, aligning with the principles of green chemistry ugm.ac.id. When used for the O-methylation of eugenol, DMC can provide excellent yields and high selectivity for the desired product scilit.com.

The reactivity of DMC as a methylating agent is temperature-dependent. At its boiling point of 90°C, it tends to undergo methoxycarbonylation. However, at higher temperatures, typically above 120°C, it effectively acts as a methylating agent where the nucleophilic eugenolate attacks the methyl group of DMC ugm.ac.id.

Catalytic Systems for Sustainable Synthesis (e.g., Solid Bases, Phase Transfer Catalysts)

To enhance the efficiency and sustainability of the methylation process with DMC, various catalytic systems have been investigated. These catalysts are often recoverable and reusable, further contributing to the green credentials of the synthesis.

Solid Bases:

Solid base catalysts offer advantages such as ease of separation from the reaction mixture and reduced corrosion issues. Bentonite, a type of clay, has been successfully used as a catalyst for the methylation of eugenol with DMC ugm.ac.idnih.govscielo.br. In this system, the eugenolate salt, acting as a nucleophile, attacks the Lewis acid sites of the bentonite, forming an intermediate. This intermediate then reacts with dimethyl carbonate to produce the methylated product ugm.ac.id. While a yield of 25.71% has been reported, the process demonstrates the feasibility of using solid acids in this transformation ugm.ac.id.

Phase Transfer Catalysts:

Phase transfer catalysts (PTCs) are instrumental in reactions where the reactants are in different phases, such as a solid base and a liquid organic substrate. In the context of eugenol methylation, PTCs facilitate the transfer of the eugenolate anion from the aqueous or solid phase to the organic phase where the reaction with the methylating agent occurs. Polyethylene glycol (PEG) has been shown to be an effective PTC in the one-step synthesis of isoeugenol methyl ether from eugenol using DMC and potassium carbonate (K2CO3) as the base polimi.itnih.gov. The use of a "K2CO3 + PEG-800" catalytic system has been reported to be highly effective polimi.itnih.gov. This system can achieve high conversion rates of eugenol and high yields of the methylated product under optimized conditions polimi.itnih.gov.

Table 2: Green Catalytic Systems for Eugenol Methylation with DMC
Catalytic SystemMethylating AgentKey AdvantagesReported Yield/Conversion
Bentonite (Solid Acid)Dimethyl Carbonate (DMC)Reusable, easy separation25.71% yield
K2CO3 + PEG-800 (PTC)Dimethyl Carbonate (DMC)High efficiency, breaks phase barriers93.1% eugenol conversion, 86.1% IEME yield

Flow Chemistry Processes for Eugenol Derivatives

The application of continuous flow chemistry offers a paradigm shift from traditional batch processing for the synthesis of fine chemicals, including eugenol derivatives. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides several intrinsic advantages that align with the principles of sustainable synthesis.

Key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time researchgate.netnih.gov. These factors can lead to higher yields, improved product quality, and reduced reaction times compared to batch processes nih.gov. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence, a concept known as telescoping synthesis scielo.br.

For the synthesis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, a flow process would typically involve pumping a solution of eugenol, a base, and a methylating agent (such as the greener option, DMC) through a heated reactor coil or a packed-bed reactor containing a solid catalyst. The improved control over reaction conditions in a flow reactor can be particularly beneficial for exothermic reactions, preventing the formation of hotspots and improving selectivity. While specific literature on the continuous flow synthesis of this exact compound is emerging, the principles and demonstrated successes of flow chemistry in the synthesis of other fine chemicals and fragrance ingredients strongly suggest its high potential for developing a safer, more efficient, and scalable manufacturing process for eugenol derivatives nih.gov.

Targeted Structural Modification and Derivatization

The strategic modification of Benzene, 1,2-dimethoxy-3-(2-propenyl)- focuses primarily on the reactivity of the allylic double bond and the potential for building upon the core phenylpropanoid structure. These derivatization strategies include functionalizing the olefin, engaging in cycloaddition reactions after initial modification, and synthesizing structurally related natural products.

The terminal double bond of the propenyl (or allyl) side chain is a prime target for functionalization, with epoxidation being a common and synthetically useful transformation. This reaction converts the alkene into a more reactive epoxide ring, which can then serve as an intermediate for further derivatization.

The epoxidation of allylbenzene analogs can be achieved using various oxidizing agents. A widely used method involves the use of peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA). ajol.infobohrium.com The reaction is typically carried out in a suitable solvent like methylene (B1212753) chloride. ajol.info This process is known as the Prilezhaev reaction. organic-chemistry.org The electrophilic oxygen atom from the peroxy acid is transferred to the nucleophilic double bond, resulting in the formation of an oxirane ring.

For instance, the epoxidation of the closely related compound methyl eugenol (Benzene, 1,2-dimethoxy-4-(2-propenyl)-) with m-CPBA in the presence of sodium bicarbonate yields the corresponding epoxide, 2-(4-ethyl-3-methoxybenzyl)oxirane, in significant yields. ajol.infobohrium.com It has been established that the 2',3'-epoxidation of the allylic side chain is a metabolic pathway for various allylbenzene compounds in vivo. nih.govresearchgate.net

Alternative, chemo-enzymatic methods have also been developed for the epoxidation of propenylbenzenes. researchgate.netnih.gov This approach involves the use of an immobilized lipase, such as Novozym 435, with aqueous hydrogen peroxide (H₂O₂) in a solvent like ethyl acetate (B1210297). nih.gov The lipase catalyzes the formation of a peroxy acid in situ, which then acts as the epoxidizing agent. This method offers a greener alternative to traditional reagents. nih.gov

Table 1: Conditions for Epoxidation of Related Allylbenzene Compounds
SubstrateReagent/CatalystSolventProductYield
Methyl Eugenol3-Chloroperbenzoic acid (m-CPBA), Sodium BicarbonateMethylene Chloride2-(4-ethyl-3-methoxybenzyl)oxirane68.8% ajol.infobohrium.com
Propenylbenzenes (general)H₂O₂, Novozym 435 (lipase)Ethyl AcetateCorresponding EpoxidesNot specified

The epoxide derivative of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a valuable intermediate for further reactions, including cycloadditions. A significant application is the reaction with carbon dioxide (CO₂) to form five-membered cyclic carbonates. d-nb.infoencyclopedia.pub This reaction is considered a green chemical process as it utilizes CO₂, a greenhouse gas, as a C1 building block. d-nb.infoencyclopedia.pub

The cycloaddition of CO₂ to epoxides is typically catalyzed and can be performed under various conditions. researchgate.netresearchgate.net The mechanism generally involves the activation of the epoxide by a Lewis acid or a hydrogen bond donor, followed by a nucleophilic attack that opens the epoxide ring. encyclopedia.pubresearchgate.net This intermediate then reacts with CO₂ and cyclizes to yield the cyclic carbonate. encyclopedia.pub

A variety of catalytic systems have been developed for this transformation, including metal-organic frameworks (MOFs), organic salts like tetrabutylammonium bromide (TBAB), and systems involving potassium iodide (KI) with a phase transfer catalyst. d-nb.inforesearchgate.net The reaction conditions, such as temperature, pressure, and catalyst choice, are crucial for achieving high conversion and selectivity. d-nb.info For example, using a TBAB catalyst in conjunction with a deep eutectic solvent (DES) can facilitate the reaction at pressures around 40 bar, leading to good conversion of the epoxy groups to cyclic carbonates within a few hours. d-nb.info

Table 2: General Catalytic Systems for CO₂ Cycloaddition to Epoxides
Catalyst SystemCo-catalyst/SolventGeneral ConditionsProduct
Tetrabutylammonium bromide (TBAB)Deep Eutectic Solvent (DES)Elevated pressure (e.g., 40 bar) d-nb.infoFive-membered cyclic carbonate
Potassium Iodide (KI)Polyethylene glycol (PEG) or 18-crown-6Variable temperature and pressure d-nb.infoFive-membered cyclic carbonate
Metal-Organic Frameworks (e.g., MIL-101(Cr))Often solvent-freeRoom temperature and atmospheric pressure researchgate.netFive-membered cyclic carbonate

The core structure of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is closely related to other naturally occurring phenylpropanoids. Synthetic strategies can be employed to convert it or its precursors into these valuable analogs.

Isoeugenol methyl ether: This compound, also known as 4-propenyl veratrole, is a positional isomer of eugenol methyl ether, differing in the location of the double bond within the side chain (a propenyl group instead of an allyl group). The conversion involves an isomerization reaction. erowid.orgscentree.co This can be achieved by treating the allylbenzene with a base, such as alcoholic potash, which facilitates the migration of the double bond to a more stable, conjugated position with the aromatic ring. erowid.org A one-step green synthesis from eugenol, which involves both methylation and isomerization, has been developed using dimethyl carbonate (DMC) as a green methylating agent and a phase-transfer catalyst system like K₂CO₃ and polyethylene glycol (PEG). mdpi.comnih.govresearchgate.net At temperatures around 140 °C, this method can achieve high yields and selectivity for isoeugenol methyl ether. nih.govresearchgate.net

Elemicin: Elemicin (5-Allyl-1,2,3-trimethoxybenzene) is another related phenylpropanoid found in essential oils like nutmeg. wikipedia.orgbiosynth.com A convenient synthesis starts from eugenol, a close structural relative of the title compound. erowid.orgmdma.ch The process involves an ortho-oxidation of eugenol to produce 5-hydroxy eugenol. erowid.orgmdma.ch Subsequent methylation of the resulting dihydroxy compound with a methylating agent like dimethyl sulphate in acetone with potassium carbonate yields elemicin. mdma.ch

Myristicin: Myristicin (1-allyl-3-methoxy-4,5-methylenedioxybenzene) is a major component of nutmeg oil. mdma.ch Its synthesis can also be accomplished from the same 5-hydroxy eugenol intermediate used for elemicin synthesis. erowid.orgmdma.ch Instead of methylation, a methylenation reaction is performed to create the characteristic methylenedioxy bridge. mdma.ch This is typically done by reacting the dihydroxy intermediate with a methylenating agent such as methylene bromide in the presence of potassium carbonate in an acetone medium. mdma.ch

Table 3: List of Compounds Mentioned
Compound NameSystematic NameMolecular Formula
Benzene, 1,2-dimethoxy-3-(2-propenyl)-1,2-dimethoxy-3-prop-2-enylbenzene nih.govC₁₁H₁₄O₂ nih.gov
Isoeugenol methyl etherBenzene, 1,2-dimethoxy-4-(1-propenyl)- nist.govC₁₁H₁₄O₂ nist.gov
Elemicin1,2,3-Trimethoxy-5-(2-propen-1-yl)-benzene biosynth.comC₁₂H₁₆O₃ biosynth.com
Myristicin1-Allyl-3-methoxy-4,5-methylenedioxybenzeneC₁₁H₁₂O₃
Eugenol2-Methoxy-4-(2-propen-1-yl)phenolC₁₀H₁₂O₂
Methyl eugenol1,2-Dimethoxy-4-(2-propen-1-yl)benzeneC₁₁H₁₄O₂
Safrole5-(2-Propen-1-yl)-1,3-benzodioxoleC₁₀H₁₀O₂
Estragole1-Methoxy-4-(2-propen-1-yl)benzeneC₁₀H₁₂O
Dimethyl carbonate (DMC)Dimethyl carbonateC₃H₆O₃

Biosynthesis and Biotransformation Pathways of Benzene, 1,2 Dimethoxy 3 2 Propenyl

Natural Biosynthetic Routes in Plant Systems

The synthesis of methyleugenol in plants is a classic example of secondary metabolism, originating from the phenylpropanoid pathway. This pathway converts primary metabolites into a diverse array of phenolic compounds.

Phenylpropanoid Pathway Precursors

The journey to methyleugenol begins with the essential amino acid Phenylalanine . This primary metabolite serves as the initial building block, entering the general phenylpropanoid pathway. Through a series of enzymatic steps, Phenylalanine is converted into key intermediates such as Cinnamic Acid , Caffeic Acid , and Ferulic Acid . oup.com These molecules form the core backbone from which a multitude of phenylpropanoids, including methyleugenol, are derived. The shikimate pathway is the fundamental route for producing these aromatic precursors in plants and microorganisms. oup.comnih.gov

Key Enzymatic Steps and Catalytic Mechanisms

The final and most critical step in the biosynthesis of methyleugenol is the methylation of its immediate precursor, eugenol (B1671780). This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). In particular, Eugenol O-methyltransferase (EOMT) has been identified as the key enzyme responsible for this conversion. researchgate.net

EOMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of eugenol, yielding methyleugenol. researchgate.net The high efficiency of this enzyme is evident in plants like Melaleuca bracteata, which contain high concentrations of methyleugenol but only trace amounts of eugenol, suggesting a rapid and effective conversion process. researchgate.net In addition to EOMT, Caffeate O-methyltransferase (COMT) is another crucial enzyme earlier in the pathway, responsible for the methylation of caffeic acid to produce ferulic acid, a key intermediate. oup.com

Intermediate Compound Formation

The biosynthesis of methyleugenol involves the formation of several key intermediate compounds. Following the initial conversion of phenylalanine, the pathway proceeds through the formation of Coniferyl Alcohol . This intermediate is then converted to Eugenol . nih.gov Eugenol is the direct precursor that undergoes methylation to form methyleugenol. researchgate.net

Isoeugenol , an isomer of eugenol where the double bond is in conjugation with the benzene (B151609) ring, is another related phenylpropene. While not a direct intermediate in the main pathway to methyleugenol, it is often found alongside eugenol and can be produced from coniferyl acetate (B1210297). researchgate.net The relationship between these intermediates highlights the branching nature of the phenylpropanoid pathway, which can lead to a variety of structurally similar compounds.

Precursor/IntermediateRole in Pathway
PhenylalanineStarting amino acid from primary metabolism
Cinnamic AcidEarly intermediate in the phenylpropanoid pathway
Caffeic AcidKey intermediate subject to methylation
Ferulic AcidProduct of Caffeic Acid methylation; precursor to Coniferyl Alcohol
Coniferyl AlcoholIntermediate leading to the formation of Eugenol
EugenolDirect precursor to Benzene, 1,2-dimethoxy-3-(2-propenyl)-
IsoeugenolIsomer of Eugenol, also derived from the pathway

Microbial Biotransformation Mechanisms

Microorganisms, particularly bacteria, are capable of metabolizing phenylpropenes like eugenol and methyleugenol, often transforming them into other valuable compounds. This capacity has been harnessed for biotechnological applications.

Bacterial Metabolism Pathways and Metabolite Identification

Various bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Geobacillus, can utilize eugenol as a carbon and energy source. researchgate.netjmb.or.kr The metabolic pathways in these bacteria typically involve the oxidation of eugenol. For instance, Pseudomonas species can transform eugenol into valuable products like ferulic acid and vanillin (B372448) through intermediates such as coniferyl alcohol and coniferyl aldehyde. researchgate.netnih.gov

The degradation of eugenol by the thermophilic bacterium Geobacillus sp. proceeds through coniferyl alcohol, ferulic acid, and vanillic acid to protocatechuic acid, which then undergoes aromatic ring cleavage. jmb.or.krjmb.or.kr Key enzymes in these bacterial pathways include eugenol hydroxylase, which initiates the oxidation of the propenyl side chain. researchgate.netjmb.or.kr

BacteriumSubstrateKey Metabolites Identified
Pseudomonas nitroreducens Jin1Eugenol, IsoeugenolConiferyl alcohol, Ferulic acid, Vanillin, Vanillic acid researchgate.net
Geobacillus sp. AY 946034EugenolConiferyl alcohol, Ferulic acid, Vanillic acid, Protocatechuic acid jmb.or.krjmb.or.kr
Pseudomonas sp. HR199EugenolConiferyl alcohol, Coniferyl aldehyde, Ferulic acid nih.gov

Engineered Microbial Cell Factories for Phenylpropene Production

The potential to produce valuable phenylpropenes sustainably has led to the development of engineered microbial systems. rsc.org Researchers have successfully engineered Escherichia coli to produce methyleugenol and other phenylpropenes from their corresponding phenylacrylic acid precursors. researchgate.net

In one study, various S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases were explored to convert eugenol into methyleugenol. researchgate.net By optimizing the pathway and supplementing the culture with methionine to enhance SAM recycling, the production titer of methyleugenol was significantly increased. researchgate.net Furthermore, entire biosynthetic pathways have been constructed in E. coli, enabling the production of methyleugenol from L-tyrosine through a pathway involving eight enzymatic steps. researchgate.net These advances in synthetic biology and metabolic engineering offer a promising alternative to traditional plant extraction or chemical synthesis for the production of these compounds. escholarship.orgnih.gov

Enzymatic Transformations in Specific Microbial Strains (e.g., Pseudomonas, Rhodococcus, Escherichia coli)

The biotransformation of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as eugenol methyl ether, by various microbial strains has been a subject of significant research interest due to its potential for producing valuable compounds.

Pseudomonas sp.: Strains of Pseudomonas are capable of transforming eugenol, a related compound, into vanillin. researchgate.net This process involves a hydroxylation reaction on the 2-propenyl side chain, initiated by eugenol hydroxylase, to form coniferyl alcohol. researchgate.net This is followed by oxidation to coniferyl aldehyde and then to ferulic acid, which is ultimately converted to vanillin. researchgate.net While direct studies on eugenol methyl ether are less common, the metabolic machinery present in Pseudomonas for handling similar phenylpropanoids suggests a potential for analogous biotransformation pathways.

Rhodococcus sp.: The genus Rhodococcus is recognized for its extensive catalytic capabilities, particularly in redox reactions and the degradation of various organic compounds. nih.gov Strains like Rhodococcus rhodochrous have been shown to convert isoeugenol, an isomer of eugenol, to vanillin. researchgate.net This transformation proceeds through an epoxide-diol pathway, identifying isoeugenol-epoxide and isoeugenol-diol as key intermediates. researchgate.net Some Rhodococcus strains possess enzymes like eugenol oxidase, which can catalyze the oxidation of compounds structurally similar to eugenol. nih.gov The metabolic versatility of Rhodococcus suggests its potential to also transform eugenol methyl ether, likely through oxidative pathways targeting the allyl side chain or the aromatic ring.

Escherichia coli : While E. coli is a common host for metabolic engineering, its native capacity to transform complex aromatic compounds like eugenol methyl ether is limited. nih.gov However, engineered E. coli strains have been developed to produce various small molecules. nih.govnih.gov For instance, by introducing specific enzymes, E. coli has been engineered to produce methylchavicol and methyleugenol from their corresponding phenylacrylic acid precursors. researchgate.net This highlights the potential of using genetically modified E. coli as a biocatalyst for the targeted transformation of Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

Enzymatic Metabolism in Non-Human Biological Systems

Cytochrome P450 Isozyme Involvement in Metabolic Processes (in vitro studies)

In vitro studies utilizing liver microsomes from various species have been instrumental in elucidating the role of cytochrome P450 (CYP) isozymes in the metabolism of Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

In studies with liver microsomes from untreated male Fischer 344 rats, the metabolism of methyleugenol to its proximate carcinogen, 1'-hydroxymethyleugenol, is catalyzed by both high-affinity and low-affinity enzyme components. nih.gov The high-affinity component has a Km of 74.9 +/- 9.0 microM and a Vmax of 1.42 +/- 0.17 nmol/min/nmol P450. nih.gov Further investigations using microsomes from rats treated with various enzyme inducers indicated that multiple CYP isozymes can catalyze this high-affinity reaction. nih.gov

Inhibition studies in control rat liver microsomes revealed that the 1'-hydroxylation of methyleugenol is significantly inhibited by diallylsulfide, p-nitrophenol, tolbutamide, and alpha-naphthoflavone. nih.gov These findings suggest the involvement of CYP2E1 and likely CYP2C6 in this metabolic pathway. nih.gov Conversely, the lack of inhibition by troleandomycin, furafylline, quinine, or cimetidine (B194882) suggests that CYP3A, CYP1A2, CYP2D1, and CYP2C11 are not major contributors to this specific reaction in rats. nih.gov

The rate of 1'-hydroxylation of methyleugenol was found to vary significantly (by 37-fold) across 13 human liver samples, with the highest activities being comparable to those observed in control rat liver microsomes. nih.gov

Parameter Value in Fischer 344 Rat Liver Microsomes Reference
High-Affinity Km74.9 +/- 9.0 µM nih.gov
High-Affinity Vmax1.42 +/- 0.17 nmol/min/nmol P450 nih.gov
Low-Affinity Apparent KmSeveral mM nih.gov
Inhibitor Effect on 1'-Hydroxylation in Rat Liver Microsomes Inferred Non-Involved CYP Isozymes Reference
DiallylsulfideSignificant Inhibition (40%)CYP3A, CYP1A2, CYP2D1, CYP2C11 nih.gov
p-NitrophenolSignificant Inhibition (55%) nih.gov
TolbutamideSignificant Inhibition (30%) nih.gov
α-NaphthoflavoneSignificant Inhibition (25%) nih.gov
TroleandomycinNo Significant Inhibition nih.gov
FurafyllineNo Significant Inhibition nih.gov
QuinineNo Significant Inhibition nih.gov
CimetidineNo Significant Inhibition nih.gov

Oxidative Metabolism and Free Radical Formation (in vitro biochemical studies)

In vitro biochemical studies have demonstrated that Benzene, 1,2-dimethoxy-3-(2-propenyl)- (methyleugenol) readily undergoes peroxidative metabolism to form free radicals. nih.gov This process results in radicals with significant hyperfine interactions of the methylene (B1212753) allylic hydrogen atoms, indicating high electron densities near these hydrogens. nih.gov

Notably, methyleugenol can undergo autoxidation, leading to the presence of hydroperoxides in commercial samples. nih.gov This hydroperoxide content allows methyleugenol to activate peroxidases even without the addition of hydrogen peroxide. nih.gov Furthermore, this hydroperoxide is not an effective substrate for catalase, suggesting that this particular antioxidant defense mechanism may not be sufficient to protect against methyleugenol exposure. nih.gov This points towards the potential importance of other enzymes, such as glutathione (B108866) peroxidase, in the in vivo inhibition of this peroxidative pathway. nih.gov

Species-Specific Metabolic Pathway Comparisons in Non-Human Models

Kinetic studies using radiolabeled methyleugenol ([¹⁴C]MEU) and the related compound eugenol ([¹⁴C]EUG) in liver and lung tissue fractions from humans, mice, and rats have revealed significant species-specific differences in their metabolism. nih.gov

In these non-human models, methyleugenol is converted to substantial amounts of the 1-hydroxy proximate carcinogen. nih.gov In contrast, eugenol is primarily metabolized through glucuronidation, a pathway that avoids the formation of the 1-hydroxyeugenol metabolite. nih.gov

Administration of methyleugenol to rats in vivo has been shown to cause a dose-dependent auto-induction of its own 1'-hydroxylation when later measured in vitro. nih.gov This auto-induction is attributed to the induction of various cytochrome P450 isozymes, including CYP2B and CYP1A2. nih.gov

Compound Metabolic Fate in Human, Mouse, and Rat Tissues Reference
MethyleugenolConversion to significant amounts of the 1-hydroxy proximate carcinogen. nih.gov
EugenolPrimarily undergoes glucuronidation, avoiding the formation of 1-hydroxyeugenol. nih.gov

Advanced Spectroscopic and Computational Investigations of Benzene, 1,2 Dimethoxy 3 2 Propenyl

High-Resolution Spectroscopic Characterization Methodologies

The structural and electronic properties of Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)-, commonly known as methyl eugenol (B1671780), have been extensively investigated using a variety of high-resolution spectroscopic techniques. These methods provide detailed insights into the molecule's vibrational modes, atomic connectivity, electronic transitions, and mass characteristics.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Experimental IR and Raman spectra of liquid-phase methyl eugenol have been recorded and analyzed, often in conjunction with theoretical calculations to provide precise vibrational assignments. acs.orgnih.gov

Key vibrational modes for Benzene, 1,2-dimethoxy-3-(2-propenyl)- include:

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by characteristic C=C stretching vibrations. These appear in the IR spectrum at approximately 1589 cm⁻¹ and 1515 cm⁻¹. aip.org

Ether Group C-O Stretching: The two methoxy groups (-OCH₃) attached to the benzene ring give rise to distinct absorptions. The stretching vibrations of the ether linkages are observed in the IR spectrum at around 1265 cm⁻¹ and 1248 cm⁻¹. aip.org

Allyl Group Vibrations: The 2-propenyl (allyl) group exhibits several characteristic bands. The C=C stretching of the allyl group is seen near 1635 cm⁻¹. aip.org

Methyl Group Vibrations: The symmetric stretching mode, νs(CH₃), of the methoxy groups is observed in both IR and Raman spectra around 2834 cm⁻¹ and 2905 cm⁻¹, while the symmetric deformation modes, δs(CH₃), appear near 1441 cm⁻¹ (IR) and 1449 cm⁻¹ (Raman). mdpi.com

Analysis of the experimental spectra, supported by computational models, provides a comprehensive understanding of the molecule's vibrational framework. acs.orgnih.gov

Key Infrared (IR) Absorption Bands for Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Symmetric CH₃ Stretching2834 mdpi.com
Allyl Group C=C Stretching1635.5 aip.org
Aromatic C=C Stretching1589.2 aip.org
Aromatic Ring Stretching1515.1 aip.org
Ether C-O Stretching1265.2 aip.org
Ether C-O Stretching1248.3 aip.org

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. For Benzene, 1,2-dimethoxy-3-(2-propenyl)-, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. aip.org Spectra are typically recorded in a solvent such as deuterated chloroform (CDCl₃). bmrb.io

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic, allyl, and methoxy protons.

Aromatic Protons: The three protons on the benzene ring appear as multiplets in the aromatic region, typically between δ 6.70 and 6.79 ppm. bmrb.io

Allyl Protons: The allyl group gives rise to a complex set of signals. The internal proton (-CH=) appears as a multiplet around δ 5.96 ppm. The terminal vinyl protons (=CH₂) show distinct signals around δ 5.06-5.09 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are observed as a doublet around δ 3.34 ppm. bmrb.io

Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) typically appear as a sharp singlet at approximately δ 3.86 ppm. bmrb.io

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the benzene ring resonate in the δ 111-149 ppm range. The two carbons bearing the methoxy groups (C-1 and C-2) are found at δ 148.8 and 147.3 ppm, respectively. bmrb.io

Allyl Carbons: The carbons of the allyl group are observed at δ 137.7 ppm (-CH=), δ 115.6 ppm (=CH₂), and δ 39.8 ppm (-CH₂-). bmrb.io

Methoxy Carbons: The carbons of the two methoxy groups appear at δ 55.8 and 55.9 ppm. bmrb.io

¹H and ¹³C NMR Chemical Shift Data for Benzene, 1,2-dimethoxy-3-(2-propenyl)- in CDCl₃
¹H NMR Data¹³C NMR Data
Proton EnvironmentChemical Shift (δ, ppm)Carbon EnvironmentChemical Shift (δ, ppm)
Aromatic (H-4, H-5, H-6)6.70 - 6.79 (m)C-O (Aromatic)148.8, 147.3
-CH= (Allyl)5.96 (m)-CH= (Allyl)137.7
=CH₂ (Allyl)5.06 - 5.09 (m)C-C (Aromatic)132.6
-OCH₃3.86 (s)CH (Aromatic)120.3
-CH₂- (Allyl)3.34 (d)=CH₂ (Allyl)115.6
CH (Aromatic)111.7, 111.1
-OCH₃55.9, 55.8
-CH₂- (Allyl)39.8
Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of methyl eugenol is characterized by absorptions in the UV region, corresponding to π → π* transitions within the aromatic ring and the allyl group. mdpi.comnih.gov Experimental studies, often performed in ethanol or similar solvents, have identified key absorption maxima (λmax). For instance, one study reported an observed absorption peak at 265 nm. mdpi.com Computational studies correlate this with a HOMO → LUMO+3 electronic transition. mdpi.com Another observed band at 219 nm is suggested to correspond to HOMO → LUMO+1 and HOMO → LUMO+10 transitions. mdpi.com

Observed and Computed UV-Vis Absorption Data for Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Observed λmax (nm)Computed λmax (nm)Major Corresponding Electronic Transition
265248HOMO → LUMO+3
219222 (merged band)HOMO → LUMO+1 and HOMO → LUMO+10
Data sourced from MDPI Molecules. mdpi.com

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. It is frequently coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures. researchgate.net

For Benzene, 1,2-dimethoxy-3-(2-propenyl)- (molecular formula C₁₁H₁₄O₂, formula weight 178.23 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178. ugm.ac.idfao.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern provides structural information. A significant fragment ion is often observed at m/z 177, corresponding to the loss of a hydrogen atom. ugm.ac.id Another prominent peak can be the tropylium ion at m/z 91, a common fragment for alkyl-substituted benzene rings. The fragmentation of the allyl chain and methoxy groups leads to a series of other characteristic ions that help confirm the molecular structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecules like Benzene, 1,2-dimethoxy-3-(2-propenyl)-. aip.org DFT calculations allow for the prediction and analysis of various molecular characteristics, complementing experimental findings. nih.gov

Common applications of DFT for this molecule include:

Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-31G(d) or cc-pVTZ, are used to calculate the lowest energy three-dimensional structure of the molecule. nih.govaip.org This includes determining bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: The same theoretical levels can be used to compute the vibrational frequencies of the molecule. aip.org These calculated frequencies are often scaled to better match experimental IR and Raman spectra, aiding in the definitive assignment of spectral bands. nih.gov

NMR Spectra Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which provides a valuable comparison with experimental data for structural verification. aip.org

Electronic Properties: DFT is used to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between these orbitals provides insight into the molecule's reactivity and electronic transitions, which can be correlated with UV-Vis spectra. mdpi.comnih.gov

These computational studies provide a deeper understanding of the molecule's structure and properties that can be difficult to obtain from experimental work alone. researchgate.net

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the molecular geometry and electronic structure of "Benzene, 1,2-dimethoxy-3-(2-propenyl)-". By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can achieve a detailed understanding of the compound's structural parameters.

Geometry Optimization: The process of geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "Benzene, 1,2-dimethoxy-3-(2-propenyl)-", this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible 2-propenyl (allyl) group and the two methoxy groups on the benzene ring allows for several possible conformations. Theoretical calculations for related dimethoxybenzene derivatives have shown that the phenyl ring generally maintains its planarity.

Electronic Structure: The electronic structure describes the arrangement and energies of electrons within the molecule. Key parameters derived from electronic structure calculations include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, the electron-donating nature of the methoxy groups influences the electron density distribution across the benzene ring, which in turn affects its chemical behavior.

Table 1: Predicted Geometric Parameters for a Representative Dimethoxybenzene Derivative This table presents theoretically calculated geometric parameters for a related dimethoxybenzene structure as a reference, based on DFT calculations.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.40 118 - 121 0 - 1
C-O ~1.36 - -
O-CH3 ~1.43 - -
C-C (allyl) ~1.50 - -
C=C (allyl) ~1.34 - -
Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of "Benzene, 1,2-dimethoxy-3-(2-propenyl)-" is primarily due to the rotation around the single bonds of the allyl and methoxy substituents. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.

Potential Energy Surfaces (PES): By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface represent stable conformers, while the saddle points correspond to transition states between them. For this molecule, key dihedral angles to consider are those involving the C-C bond connecting the allyl group to the benzene ring and the C-O bonds of the methoxy groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In "Benzene, 1,2-dimethoxy-3-(2-propenyl)-", the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxy groups, while the LUMO may be distributed over the allyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy groups, making them susceptible to electrophilic attack. The aromatic ring would also exhibit regions of negative potential. This information is valuable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Table 2: Calculated Electronic Properties for a Representative Dimethoxybenzene Derivative This table provides representative values for electronic properties based on DFT calculations for a similar dimethoxybenzene structure.

Property Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -0.5 to -1.5
HOMO-LUMO Gap 4.5 to 5.5
Solvent Effects on Molecular Characteristics

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational stability and electronic structure. For "Benzene, 1,2-dimethoxy-3-(2-propenyl)-", a polar solvent would be expected to stabilize more polar conformers.

Explicit Solvation Models: In these models, individual solvent molecules are included in the simulation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The presence of a solvent can alter the HOMO-LUMO energy gap and shift the positions of absorption bands in the UV-visible spectrum.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery and for understanding biological processes at a molecular level.

Molecular Dynamics Simulations for System Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique allows for the study of the stability of ligand-protein complexes and the dynamics of their interactions.

If "Benzene, 1,2-dimethoxy-3-(2-propenyl)-" were docked into a protein, an MD simulation could be performed on the resulting complex. This would reveal how the ligand and protein move and adapt to each other, the stability of the binding pose over time, and the key interactions that maintain the complex. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the system and the flexibility of different regions of the protein, respectively.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For "Benzene, 1,2-dimethoxy-3-(2-propenyl)-", computational methods could be used to study various reactions, such as electrophilic aromatic substitution or reactions involving the allyl group. For example, the mechanism of its isomerization to isoeugenol methyl ether could be investigated. This would involve locating the transition state structure for the reaction and calculating the activation energy. Such studies provide valuable insights into the feasibility and kinetics of chemical transformations. DFT calculations are commonly used for this purpose, as they can provide accurate energetics for the species involved in the reaction.

Environmental Dynamics and Degradation Pathways of Benzene, 1,2 Dimethoxy 3 2 Propenyl

Atmospheric Fate and Degradation

Once released into the atmosphere, Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)- is subject to several degradation processes that determine its atmospheric lifetime.

Reaction with Photochemically Produced Hydroxyl Radicals

Vapor-phase Benzene, 1,2-dimethoxy-3-(2-propenyl)- is degraded in the atmosphere primarily through its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated, which allows for the calculation of its atmospheric half-life. This reaction is a significant pathway for the removal of the compound from the troposphere. The estimated half-life for this reaction is approximately 5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Another significant atmospheric oxidant is ozone, and the reaction with ozone is also a relevant degradation pathway. The estimated atmospheric half-life for the reaction with ozone is about 1 day. nih.gov

Table 1: Estimated Atmospheric Degradation of Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Degradation Process Reactant Estimated Half-life Atmospheric Concentration of Reactant
Vapor-phase reaction Photochemically produced hydroxyl radicals (•OH) 5 hours 5 x 10⁵ radicals/cm³

Photolytic Stability in the UV Spectrum

Benzene, 1,2-dimethoxy-3-(2-propenyl)- is not expected to undergo direct photolysis in the environment. nih.gov This stability is attributed to its lack of absorption in the environmental UV spectrum, specifically at wavelengths greater than 290 nm. nih.gov As a result, direct degradation by sunlight is not considered a significant environmental fate process for this compound.

Aquatic Fate and Degradation

In aquatic environments, the fate of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is governed by its resistance to hydrolysis, its tendency to volatilize from water surfaces, and its potential for biodegradation.

Hydrolysis Resistance in Water Environments

Due to the absence of hydrolysable functional groups in its chemical structure, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is not expected to undergo hydrolysis in aquatic environments. nih.gov This chemical stability in water contributes to its persistence in the aqueous phase, pending other degradation or transport processes.

Volatilization from Water Surfaces

Volatilization from water surfaces is an expected and important environmental fate process for Benzene, 1,2-dimethoxy-3-(2-propenyl)-. nih.gov The rate of volatilization is influenced by factors such as water temperature and the characteristics of the water body. Estimated half-lives for volatilization from a model river and a model lake are 9 and 69 days, respectively. nih.gov Experimental studies have measured dissipation half-lives in water at different temperatures, showing a more rapid loss at higher temperatures. For instance, at 32°C, the dissipation half-life in water was 6 hours, while at 22°C, it increased to 34 hours. nih.gov

Table 2: Volatilization and Dissipation Half-life of Benzene, 1,2-dimethoxy-3-(2-propenyl)- in Water

Parameter Condition Half-life
Volatilization Half-life Model River 9 days
Volatilization Half-life Model Lake 69 days
Dissipation Half-life Water at 32°C 6 hours

Terrestrial Fate and Degradation

The terrestrial fate of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is influenced by a combination of its physicochemical properties and environmental conditions. Key processes determining its persistence and transport in soil environments include volatilization from soil surfaces and biodegradation by soil microorganisms.

Volatilization is a significant pathway for the dissipation of Benzene, 1,2-dimethoxy-3-(2-propenyl)- from soil, particularly under moist conditions. nih.gov The tendency of a chemical to volatilize from soil is influenced by factors such as soil type, moisture content, temperature, and wind speed. researchgate.netrivm.nl

For Benzene, 1,2-dimethoxy-3-(2-propenyl)-, volatilization from moist soil surfaces is considered an important environmental process. nih.gov This is because the presence of water enhances volatilization; polar water molecules compete with the nonpolar organic compound for adsorption sites on soil particles, increasing its tendency to move into the soil air. rivm.nl Conversely, based on its vapor pressure, the compound is not expected to significantly volatilize from dry soil surfaces. nih.gov

The rate of volatilization is also temperature-dependent. researchgate.net Studies have shown that the dissipation of Benzene, 1,2-dimethoxy-3-(2-propenyl)- from soil is more rapid at higher temperatures. nih.gov

Table 1: Dissipation Half-Life of Benzene, 1,2-dimethoxy-3-(2-propenyl)- in Soil at Different Temperatures

Temperature (°C)Dissipation Half-Life (hours)
326
2216

This table is generated based on data from a study on the environmental fate of methyleugenol. nih.gov

Biodegradation is another key process that can contribute to the breakdown of Benzene, 1,2-dimethoxy-3-(2-propenyl)- in soil ecosystems. nih.gov This process involves the metabolic action of soil microorganisms, which can use organic compounds as a source of carbon and energy. nih.gov

While specific studies detailing the complete microbial degradation pathway of Benzene, 1,2-dimethoxy-3-(2-propenyl)- are limited, research on similar aromatic compounds provides insight into the potential mechanisms. For instance, bacteria are known to be highly effective in degrading benzene-related compounds. Strains such as Pseudoxanthomonas spadix and Pseudomonas sp. have demonstrated the ability to degrade mixtures of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), as well as phenol (B47542), in soil environments. nih.govnih.gov The rate of biodegradation can be significantly enhanced by factors like the presence of other organic matter, such as yeast extract, which can stimulate microbial activity. nih.gov

The effectiveness of biodegradation is also dependent on the type of soil. For example, the degradation of phenol was found to be faster in clay soil compared to sandy soil when bioaugmented with Pseudomonas sp. JS150. nih.gov

Table 2: Examples of Bacterial Strains Involved in the Biodegradation of Aromatic Compounds in Soil

Bacterial StrainDegraded Compound(s)Reference
Pseudoxanthomonas spadix BD-a59Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) nih.gov
Pseudomonas sp. JS150Phenol nih.gov
Bacillus genusMethylparaben, Butylparaben nih.gov

This table illustrates the capability of various soil bacteria to degrade aromatic compounds similar in structure to Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

Benzene, 1,2-dimethoxy-3-(2-propenyl)- is a natural volatile compound found on the surfaces of leaves and flowers of numerous plant species, including Melaleuca bracteata and various orchids. mdpi.comresearchgate.net Its presence is often associated with attracting pollinators. mdpi.com

Research has demonstrated that Benzene, 1,2-dimethoxy-3-(2-propenyl)- dissipates rapidly when applied to plant surfaces. In a study involving field-grown tomatoes treated topically, the compound was shown to disappear quickly from the fruit surface. nih.gov This rapid dissipation is likely due to volatilization, a common characteristic of many plant essential oil components.

The presence of Benzene, 1,2-dimethoxy-3-(2-propenyl)- has been identified in the volatile emissions of flowers like Spathiphyllum cannaefolium, where its major components included benzyl (B1604629) acetate (B1210297) and methylchavicol. dpi.qld.gov.au The release of these volatile compounds from plant surfaces is a natural process that contributes to their distribution in the immediate environment.

Mechanistic Biological Interactions of Benzene, 1,2 Dimethoxy 3 2 Propenyl Non Human Focus

Role in Plant Chemical Ecology

Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)-, more commonly known as methyl eugenol (B1671780), is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. nih.govoup.com This volatile compound plays a significant role in the chemical ecology of numerous plant species, influencing their interactions with the surrounding environment, particularly with insects. nih.govoup.com

Occurrence in Plant Essential Oils and Floral Fragrances Across Species and Families

Methyl eugenol is a widespread component of essential oils and floral scents in a vast array of plant species. nih.govwikipedia.org It has been identified in over 450 plant species spanning 80 families, including both angiosperms and gymnosperms. wikipedia.orgnih.gov Its presence is particularly notable in spices and medicinal plants. oup.com The compound contributes to the characteristic aroma of many plants, such as basil, tarragon, and cloves. nih.gov

Some examples of plants and plant families where methyl eugenol has been detected include:

Lamiaceae (Mint family): Found in various basil species (Ocimum spp.). nih.gov

Myrtaceae (Myrtle family): Present in the essential oils of Eugenia species. consolidated-chemical.com

Lauraceae (Laurel family): A constituent of various species in this family.

Annonaceae (Custard apple family): Detected in the floral scents of some species.

Araceae (Arum family): Found in plants like Colocasia antiquorum. nih.gov

Poaceae (Grass family): Notably present in citronella grass (Cymbopogon nardus). nih.govoup.com

Magnoliaceae (Magnolia family): Occurs in the floral fragrances of some magnolia species.

Orchidaceae (Orchid family): Some orchid species utilize methyl eugenol in their floral lures.

It is important to note that the concentration of methyl eugenol can vary significantly between different plant species and even within different parts of the same plant. nih.gov For instance, in sweet and holy basils, the phenylpropanoids are stored in oily glands, primarily on the lower surfaces of the leaves, and are released when the plant is damaged. nih.gov

Table 1: Occurrence of Benzene, 1,2-dimethoxy-3-(2-propenyl)- in Various Plant Species

Family Species Common Name
Lamiaceae Ocimum spp. Basil
Myrtaceae Eugenia spp. Eugenia
Poaceae Cymbopogon nardus Citronella Grass
Araceae Colocasia antiquorum Taro

Phenylpropanoid Functions in Plant Defense and Communication

Phenylpropanoids like methyl eugenol serve multiple functions in plants, primarily related to defense and communication. nih.govoup.com Plants produce a vast array of these chemical compounds to protect themselves from herbivores and pathogens. oup.com Methyl eugenol, for example, has demonstrated some antifungal activity and can repel many insects, suggesting a role in deterring natural enemies. wikipedia.org

When a plant is damaged, such as by an herbivore, it can release volatile compounds like methyl eugenol. nih.gov This release serves as a form of chemical communication, signaling to other parts of the plant to activate defense mechanisms. It can also act as an indirect defense by attracting predators or parasitoids of the herbivores.

Mutualistic Plant-Insect Interactions (e.g., Pollinator Attraction)

Beyond defense, methyl eugenol plays a crucial role in mutualistic relationships, particularly in attracting pollinators. oup.comwikipedia.org The floral fragrance, of which methyl eugenol can be a key component, acts as a long-distance chemical cue to guide insects to the flower for pollination. wikipedia.orgfrontiersin.org This is a classic example of a synomone, a chemical signal that benefits both the producer (the plant) and the receiver (the pollinator). nih.gov

Many plant species have evolved to use methyl eugenol specifically to attract certain pollinators, leading to specialized pollination syndromes. oup.com For instance, some nocturnal Dianthus species have been found to produce phenylpropanoids like methyl eugenol in their floral scents, likely to attract specific nocturnal pollinators. oup.com The characterization of genes involved in the biosynthesis of methyl eugenol in flowers like those of Clarkia breweri has provided a deeper understanding of its role in pollinator attraction. usp.br

Insect Semiochemical Mechanisms

Methyl eugenol is a powerful semiochemical, a chemical that mediates interactions between organisms. In the context of insects, it is best known for its potent attractant properties, particularly for certain species of fruit flies. nih.govoup.com

Attractant Properties and Behavioral Responses in Tephritid Fruit Flies (e.g., Bactrocera dorsalis)

The strong attraction of certain fruit flies, especially those from the Tephritidae family, to methyl eugenol has been documented for over a century. nih.govwikipedia.org The Oriental fruit fly, Bactrocera dorsalis, is a prime example of an insect that exhibits an intense behavioral response to this compound. nih.govnih.gov This species is a highly destructive agricultural pest, and its attraction to methyl eugenol is a cornerstone of many control and monitoring strategies. nih.govnovagrica.com

Only male Bactrocera dorsalis are strongly attracted to methyl eugenol. oup.comnih.gov They will feed voraciously on sources of the compound. researchgate.net This attraction is so potent that methyl eugenol is considered the "gold standard" of attractants for this species and is widely used in traps for population monitoring and in "male annihilation" techniques to control their numbers. nih.govnovagrica.com The consumption of methyl eugenol has been shown to increase the mating competitiveness of sterile male fruit flies used in control programs. nih.gov This is because the ingested methyl eugenol is a precursor for the synthesis of the male's sex pheromone. nih.govresearchgate.net

The remarkable attraction of Bactrocera dorsalis to methyl eugenol is mediated by its sophisticated olfactory system. nih.gov Specific odorant receptors (ORs) located in the antennae of the flies are responsible for detecting the chemical signal of methyl eugenol and initiating a behavioral response. nih.gov

Research has identified two key odorant receptors in Bactrocera dorsalis that are activated by methyl eugenol: BdorOR63a-1 and BdorOR88a . nih.govnih.gov Studies using techniques like RNA sequencing have shown that the genes encoding these two receptors are abundantly expressed in the antennae of mature male flies, especially after exposure to methyl eugenol. nih.govnih.gov

Further experiments involving the expression of these receptors in Xenopus oocytes (a common system for studying receptor function) revealed that methyl eugenol elicits a robust response specifically in oocytes expressing BdorOR88a along with the obligatory co-receptor (Orco). nih.gov This strongly suggests that BdorOR88a is essential for the reception of methyl eugenol in Bactrocera dorsalis. nih.gov

Indoor behavioral assays have provided further evidence for the critical role of BdorOR88a. When the expression of the gene for BdorOR63a-1 was reduced (knockdown), there was no significant effect on the flies' detection of and attraction to methyl eugenol. nih.govnih.gov In contrast, reducing the transcript levels of the gene for BdorOR88a led to a significant decrease in the males' responsiveness to the compound. nih.govnih.gov

These findings indicate that while both receptors may be activated by methyl eugenol, BdorOR88a appears to be the primary receptor modulating the strong attractant response of male Bactrocera dorsalis to this plant-derived chemical. nih.govnih.gov The activation of the BdorOR88a/BdorOrco complex by methyl eugenol triggers a cascade of neural signals that ultimately lead to the fly's characteristic attraction behavior. nih.gov

Table 2: Olfactory Receptors in Bactrocera dorsalis Activated by Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Receptor Role in Methyl Eugenol Detection Experimental Evidence
BdorOR63a-1 Activated by methyl eugenol, but knockdown does not significantly affect behavioral response. nih.govnih.gov RNA-Seq, qRT-PCR analysis, indoor behavioral assays. nih.govnih.gov

| BdorOR88a | Essential for methyl eugenol reception and tropism. Knockdown significantly decreases responsiveness. nih.govnih.gov | RNA-Seq, qRT-PCR analysis, Xenopus oocyte expression, indoor behavioral assays. nih.govnih.gov |

Odorant Binding Proteins (OBPs) and Olfactory Signal Transduction

The detection of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, commonly known as methyl eugenol (ME), by insects is a complex process initiated at the peripheral olfactory organs, such as the antennae. nih.gov This process involves specialized proteins that recognize and transport odorant molecules. Odorant Binding Proteins (OBPs) are crucial in this initial stage of olfactory signal transduction. nih.govvub.be These soluble proteins are found in the aqueous lymph of insect sensilla and are responsible for capturing hydrophobic odorant molecules like ME from the air and transporting them to the olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons. vub.benih.govresearchgate.net

In the oriental fruit fly, Bactrocera dorsalis, several chemosensory proteins have been identified as being involved in the detection of ME. nih.gov Research has specifically implicated certain OBPs in this process. For instance, BdorOBP13 is expressed in the antennae of both male and female B. dorsalis and is thought to play a role in the detection of ME in males. nih.gov When the expression of the BdorOBP13 gene was reduced using RNA interference (RNAi), the electrophysiological responses of male flies to ME decreased significantly, and their behavioral preference for the compound was also reduced. nih.gov This suggests that BdorOBP13 is a key component in the olfactory pathway that mediates the attraction of male B. dorsalis to ME. nih.gov Other OBPs, such as BdorOBP2 and BdorOBP83b, are also believed to be involved in the varying sensitivity to ME observed in different fruit fly populations. nih.gov

Once an OBP binds to an ME molecule, the complex diffuses across the sensillum lymph to the surface of the olfactory neuron. The ME molecule is then thought to be released and bind to a specific olfactory receptor. In B. dorsalis, the olfactory receptor BdorOR94b1 has been identified as the specific receptor for ME. researchgate.netoup.com Genetic disruption of this receptor completely eliminates both physiological and behavioral responses to ME, confirming its critical role in ME detection. researchgate.netoup.comnih.gov Another study has also pointed to the involvement of BdorOR88a in mediating the response to ME in mature male flies. frontiersin.org The binding of ME to its receptor initiates a signal transduction cascade within the neuron, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in the insect's behavioral response, such as attraction. nih.gov

Table 1: Proteins Involved in Methyl Eugenol Olfactory Pathway in Bactrocera dorsalis

Protein Type Specific Protein Function Supporting Evidence
Odorant Binding Protein (OBP) BdorOBP13 Involved in the detection of methyl eugenol in males. RNAi-mediated knockdown reduced electrophysiological and behavioral responses to ME. nih.gov
Odorant Binding Protein (OBP) BdorOBP2, BdorOBP83b Implicated in the sensitivity levels to methyl eugenol. Associated with lower ME sensitivity in certain field populations. nih.gov
Olfactory Receptor (OR) BdorOR94b1 Specific receptor for methyl eugenol. Genetic disruption abolished all physiological and behavioral responses to ME. researchgate.netoup.comnih.gov
Olfactory Receptor (OR) BdorOR88a Modulates responsiveness to methyl eugenol in mature males. Knockdown of its transcript levels led to a significant decrease in male responsiveness to ME. frontiersin.org
Influence on Mating Behavior and Courtship Activity (e.g., Lek Enhancement, Pheromone Production)

Benzene, 1,2-dimethoxy-3-(2-propenyl)- (methyl eugenol) plays a profound role in the reproductive behavior of several insect species, most notably certain tephritid fruit flies like Bactrocera dorsalis. researchgate.netnih.gov Its influence extends from enhancing male sexual signaling to directly impacting mating success. nih.govoup.com

One of the most significant effects of ME is its role as a precursor for male sex pheromones. nih.govnih.gov Male fruit flies of certain Bactrocera species are strongly attracted to ME, which they consume from plants. nih.govoup.com After ingestion, the ME is metabolized and its derivatives are stored in the male's rectal gland. nih.gov These derivatives become key components of the male's sex pheromone, which is released to attract females. nih.govoup.com Specifically, in B. dorsalis, ME is converted into compounds like (E)-coniferyl alcohol (ECF), which significantly increases the attractiveness of the male's pheromonal signal to females. researchgate.netnih.gov

This chemical enhancement of pheromones directly translates to increased mating success. nih.govoup.com The mating system of B. dorsalis often involves "leks," which are aggregations of males that females visit for the purpose of mating. researchgate.netnih.govmdpi.com Males that have consumed ME are more attractive to females within these leks. researchgate.netoup.comnih.gov The enhanced pheromone signal allows females to select these males, which is believed to be a mechanism for choosing an optimal mate, thereby increasing the female's reproductive success. researchgate.netnih.gov Studies have shown that males fed with ME achieve higher mating success compared to males deprived of it. nih.govoup.comnih.gov In Bactrocera umbrosa, ME-fed males initiated wing fanning—a pheromone dispersal behavior—earlier than their ME-deprived counterparts. cambridge.org

The inability to detect ME severely hampers a male's reproductive advantage. researchgate.netnih.gov If a male cannot locate and consume ME, it cannot produce the enhanced pheromones, diminishing its attractiveness within the lek and reducing its chances of mating. researchgate.netoup.comnih.gov This demonstrates a novel mechanism where a plant-produced volatile directly regulates the mating system and sexual selection processes of an insect. researchgate.netnih.gov

Table 2: Effects of Methyl Eugenol on Insect Mating Behavior

Species Effect of ME Consumption Behavioral Outcome
Bactrocera dorsalis Metabolized into pheromone components (e.g., (E)-coniferyl alcohol). researchgate.netnih.gov Enhances male lek attractiveness to females, leading to higher mating success. researchgate.netnih.govnih.gov
Bactrocera umbrosa Promotes earlier onset of pheromone dispersal behavior (wing fanning). cambridge.org Increased mating success in field cage bioassays. cambridge.org
Bactrocera carambolae Improves male mating competitiveness. oup.comnih.gov Enhanced mating success. oup.comnih.gov
Bactrocera correcta Improves male mating competitiveness. oup.comnih.gov Enhanced mating success. oup.comnih.gov
Bactrocera zonata Improves male mating competitiveness. oup.comnih.gov Enhanced mating success. oup.comnih.gov

Interaction with Specific Insect Protein Targets (e.g., Gamma-Aminobutyric Acid Receptor-Associated Protein, ATG8 protein)

Beyond its role in olfaction and mating, research has begun to uncover the interactions of Benzene, 1,2-dimethoxy-3-(2-propenyl)- (methyl eugenol) with other specific protein targets within insects, revealing potential alternative modes of action.

One such target is the Gamma-Aminobutyric Acid (GABA) Receptor-Associated Protein (GABARAP). A study on the western flower thrips, Frankliniella occidentalis, investigated GABARAP as a potential molecular target for the insecticidal properties of monoterpenoids, including ME. nih.gov The research demonstrated that ME binds to a recombinant GABARAP (rGABARAP) from the thrips. nih.gov Using techniques like microscale thermophoresis (MST) and isothermal titration calorimetry (ITC), the study determined the dissociation constants for this binding, confirming a specific interaction. nih.gov Molecular docking studies further suggested that this interaction occurs via π-π stacking between ME and a specific amino acid, Tyrosine-174 (Tyr174), within the protein. nih.gov When this key amino acid was mutated, the specific binding between ME and the protein was lost, highlighting its importance. nih.gov These findings suggest that GABARAP is a potential target for ME, which could disrupt normal physiological functions and contribute to its insecticidal effects. nih.gov

Another identified protein target is the Autophagy-related protein 8 (ATG8). In thrips, ME has been shown to interact with the Tyr61 residue of the ATG8 protein. researchgate.net This interaction is linked to the mortality of the thrips, suggesting that ATG8 could be a target for developing new insecticides. researchgate.net The ATG8 protein family is crucial for autophagy, a fundamental cellular process for degradation and recycling of cellular components, and its disruption can lead to cell death.

Table 3: Specific Protein Targets of Methyl Eugenol in Insects

Insect Species Protein Target Key Interacting Residue Method of Detection Implication
Frankliniella occidentalis (Western Flower Thrips) Gamma-Aminobutyric Acid Receptor-Associated Protein (GABARAP) Tyrosine-174 (Tyr174) Microscale Thermophoresis, Isothermal Titration Calorimetry, Molecular Docking nih.gov Potential insecticidal mode of action. nih.gov
Thrips (unspecified) Autophagy-related protein 8 (ATG8) Tyrosine-61 (Tyr61) Not specified in snippet Linked to insect mortality. researchgate.net

Ecological Significance in Pest Management Strategies (e.g., Male Annihilation Technique)

The powerful attraction of Benzene, 1,2-dimethoxy-3-(2-propenyl)- (methyl eugenol) to males of specific fruit fly species, particularly from the genus Bactrocera, has made it an invaluable tool in pest management. nih.govnih.govresearchgate.net Its primary application is in a strategy known as the Male Annihilation Technique (MAT). nih.govnih.govoup.comhawaii.edu

MAT is a "lure and kill" method that leverages the intense, species-specific attraction of ME to drastically reduce or eliminate male fruit fly populations in a given area. nih.govoup.comhawaii.edu The technique involves deploying traps or bait stations containing ME mixed with a toxicant, such as malathion (B1675926) or deltamethrin. nih.govnih.govicipe.org Males are drawn to the ME source from a distance, make contact with the toxicant, and are killed. oup.comhawaii.edu By removing a vast majority of the males from the population, the chances of females successfully mating are significantly reduced, leading to a population decline. hawaii.edu

The effectiveness of MAT has been demonstrated in numerous field trials and eradication programs. For example, in Kenya, the use of MAT in mango orchards resulted in a 99.5% reduction in the B. dorsalis population, which in turn led to a significant decrease in fruit infestation—up to 25 times lower than in untreated control orchards. icipe.org This technique has been successfully used to suppress or eradicate island populations of fruit flies, where the risk of re-infestation from outside areas is limited. nih.govhawaii.edu

Beyond direct population suppression, ME is also a critical component of integrated pest management (IPM) programs for:

Detection and Monitoring: Traps baited with ME are used for the early detection of invasive species like B. dorsalis and for monitoring population dynamics to inform control decisions. nih.govnih.govnih.gov

Enhancing the Sterile Insect Technique (SIT): ME can be used to improve the effectiveness of SIT programs. oup.comnih.gov In SIT, large numbers of sterile males are released to mate with wild females, producing no offspring. Research has shown that feeding sterile males ME before their release increases their mating competitiveness against wild males. oup.comnih.govnih.gov This is because the ME-fed sterile males can produce the attractive pheromones that wild females seek. nih.gov Furthermore, pre-release exposure to ME can reduce the sterile males' responsiveness to MAT baits in the field, preventing them from being accidentally killed. oup.comoup.com This synergistic combination of MAT and SIT can be an extremely powerful control strategy. oup.com

The high efficacy and species-specificity of ME make it a more environmentally friendly alternative to broad-spectrum insecticide sprays, which can harm non-target organisms. nih.gov

Table 4: Application of Methyl Eugenol in Pest Management

Strategy Mechanism Objective Key Findings
Male Annihilation Technique (MAT) Lures males to a bait station containing ME mixed with a toxicant. oup.comhawaii.edu Population suppression or eradication by removing males. nih.govhawaii.edu Achieved 99.5% population reduction of B. dorsalis in Kenyan mango orchards. icipe.org
Detection & Monitoring Attracts male flies to traps for population surveillance. nih.govnih.gov Early detection of invasive species and tracking population levels. nih.govnih.gov A standard tool for quarantine and pest management decision-making. nih.govresearchgate.net
Sterile Insect Technique (SIT) Enhancement Pre-release feeding of sterile males with ME. oup.comnih.gov Increase the mating competitiveness of released sterile males. oup.comnih.gov ME-fed sterile males have higher mating success rates. oup.comnih.gov

Advanced Analytical Methodologies for Benzene, 1,2 Dimethoxy 3 2 Propenyl

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)-, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like Benzene, 1,2-dimethoxy-3-(2-propenyl)-. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the column, typically a capillary column with a specific stationary phase, is crucial for achieving optimal separation. For instance, a non-polar HP-INNOWAX capillary column has been successfully used for the analysis of this compound. nih.gov

The operating conditions of the GC system, including the temperatures of the injector, column, and detector, as well as the carrier gas flow rate, are meticulously controlled to ensure reproducible results. nih.govfao.org A flame ionization detector (FID) is commonly employed for the detection of Benzene, 1,2-dimethoxy-3-(2-propenyl)- due to its high sensitivity to organic compounds. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification. fao.org

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to conventional GC by employing two different columns with orthogonal separation mechanisms. This technique is particularly useful for analyzing complex samples where co-elution of compounds is a problem.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another widely used technique for the analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase.

Reversed-phase HPLC (RP-HPLC) is a common mode of separation for this compound, often utilizing a C18 column as the stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of solvents, such as methanol, acetonitrile, and water, with the composition optimized to achieve the desired separation. nih.govpsu.edu A UV detector is frequently used to monitor the eluting compounds, with the detection wavelength set at a value where Benzene, 1,2-dimethoxy-3-(2-propenyl)- exhibits strong absorbance. researchgate.netnih.gov

The retention time in HPLC is a key parameter for identification, and the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. researchgate.netcarlroth.com Method validation according to guidelines from organizations like the International Conference on Harmonisation (ICH) ensures the reliability of the analytical results. researchgate.net

Table 1: HPLC Method Parameters for Eugenol (B1671780) and its Derivatives

Parameter Method 1 Method 2 Method 3
Column C18 (250 mm x 4.6 mm, 5 µm) Intersil ODS-3V-C18 (150 mm x 4.6 mm, 5 µm) Atlantis T3 (50 mm x 2.1 mm, 3 µm)
Mobile Phase Methanol:Acetonitrile:Water (10:50:40 v/v/v) Methanol:Acetonitrile:Water (35:20:45 v/v) Methanol-Water
Flow Rate 0.7 mL/min 1.0 mL/min Not Specified
Detection UV at 280 nm UV at 221 nm Fluorescence (after derivatization)
Retention Time Not specified for the target compound Not specified for the target compound ~20 min for derivatized eugenols

This table is based on data from multiple sources. researchgate.netnih.govpsu.edunih.gov

Integration with Mass Spectrometry

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical platform for both the identification and quantification of Benzene, 1,2-dimethoxy-3-(2-propenyl)-.

GC-MS and LC-MS for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. nih.govspectrabase.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound, allowing for its unambiguous identification. nist.govnist.gov

Similarly, liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. lcms.cznih.gov This is particularly useful for analyzing compounds in complex matrices. lcms.cz The development of methods using LC-MS/MS, where two mass analyzers are used in series, further enhances selectivity and sensitivity, making it a valuable tool for trace-level analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.gov This capability is invaluable for confirming the identity of Benzene, 1,2-dimethoxy-3-(2-propenyl)- and for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). The precise mass determination provided by HRMS adds a high degree of confidence to the analytical results.

Spectroscopic Quantification Methods

In addition to chromatographic methods, spectroscopic techniques can also be employed for the quantification of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. UV-Visible spectrophotometry, for example, can be a simple and cost-effective method for determining the concentration of the compound in a solution. esjpesticides.org.eg This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The method involves measuring the absorbance of the sample at a specific wavelength, which corresponds to the maximum absorbance of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, and comparing it to a calibration curve prepared using standard solutions of known concentrations. esjpesticides.org.eg

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Eugenyl methyl ether
3-Allyl-1,2-dimethoxybenzene
Eugenol
Cinnamaldehyde
Linalool
Quercetin
Myristicin
Safrole
Benzene
Toluene
Ethylbenzene
Xylene
cis-Pinocamphone
trans-Pinocamphone
Thujenol
(E)-methyl cinnamate
Methyl chavicol
Elemicin
2,3-dimethoxy-benzaldehyde
Nitromethane

Future Research Directions for Benzene, 1,2 Dimethoxy 3 2 Propenyl

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing Benzene (B151609), 1,2-dimethoxy-3-(2-propenyl)-, also known as 3-Allyl-1,2-dimethoxybenzene or eugenol (B1671780) methyl ether. Current methods often involve the methylation of eugenol. iosrjournals.org One promising "green" approach involves a one-step synthesis from eugenol using dimethyl carbonate (DMC) as a methylating agent, which is less harmful than traditional reagents. researchgate.netmdpi.com This process can be optimized by using a phase-transfer catalyst system like "K2CO3 + PEG-800". researchgate.netnih.gov Researchers have investigated the effects of reaction temperature, the ratio of reactants, and catalyst systems to maximize yield and selectivity. researchgate.netmdpi.com For instance, one study found optimal conditions to be a reaction temperature of 140°C, a specific reactant ratio, and a DMC drip rate of 0.09 mL/min, achieving a 93.1% conversion of eugenol and an 86.1% yield of the desired product. researchgate.netmdpi.com

Other synthetic strategies that have been explored include using dimethyl sulfate (B86663) as the methylating agent. iosrjournals.orggoogle.com While effective, with reported yields as high as 99.14%, dimethyl sulfate is a more hazardous reagent. iosrjournals.org Therefore, a key future direction will be the refinement of greener synthetic pathways that minimize the use of toxic chemicals and reduce by-products. This includes further exploration of solid catalysts, such as basic zeolites and alumina, and optimizing reaction conditions to improve efficiency and sustainability. researchgate.net

Elucidation of Undiscovered Biosynthetic and Biotransformation Pathways

The primary known biosynthetic pathway for Benzene, 1,2-dimethoxy-3-(2-propenyl)- starts with the amino acid phenylalanine. researchgate.netxiahepublishing.com Through a series of enzymatic reactions, phenylalanine is converted into precursor molecules like cinnamic acid, ferulic acid, and eventually eugenol. researchgate.netxiahepublishing.com The final step involves the methylation of eugenol, a reaction catalyzed by the enzyme eugenol O-methyltransferase. researchgate.netxiahepublishing.com

However, there are still gaps in our understanding of the intricate details of this pathway and the potential for alternative biosynthetic routes in different organisms. Future research should aim to identify and characterize the specific enzymes and genes involved in each step of the biosynthesis. This could lead to the discovery of novel enzymes with unique catalytic properties. Furthermore, investigating the biotransformation of this compound in various organisms, from microbes to higher plants, could reveal new metabolic pathways and bioactive derivatives. Understanding these pathways is crucial for biotechnological applications, such as the engineered production of this and related compounds in microbial or plant-based systems.

Advanced Computational Modeling for Complex Molecular Interactions

Computational modeling is a powerful tool for understanding the molecular interactions of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. Techniques like Density Functional Theory (DFT) have been used to model the conversion of eugenol to its methyl ether, providing insights into the reaction mechanism and the role of catalysts like NaOH. aip.org These models can help predict the structure of transition state molecules, which are difficult to observe experimentally. aip.org

Future research can leverage more advanced computational methods to explore a wider range of molecular interactions. For instance, pharmacophore modeling has been used to design new biaryl derivatives of this compound with potential applications as cancer cell invasion inhibitors by targeting the colchicine-binding site of tubulin. nih.gov Molecular docking studies can also be employed to investigate the interaction of Benzene, 1,2-dimethoxy-3-(2-propenyl)- with various biological targets, such as enzymes like human pancreatic α-amylase. researchgate.net These in silico approaches can guide the synthesis of new derivatives with enhanced biological activities and help to elucidate their mechanisms of action at the molecular level.

Innovative Environmental Remediation and Degradation Strategies

Given the widespread use of Benzene, 1,2-dimethoxy-3-(2-propenyl)- in various products, understanding its environmental fate and developing effective remediation strategies is crucial. nih.gov In the atmosphere, it is expected to exist primarily as a vapor and is degraded by reacting with hydroxyl radicals, with an estimated half-life of about 5 hours. nih.gov In aquatic environments, volatilization is an expected fate, with estimated half-lives of 9 days in a model river and 69 days in a model lake. nih.gov

Future research should focus on developing innovative and efficient methods for its degradation. Advanced oxidation processes, such as the anodic Fenton treatment, have shown promise for degrading similar ether compounds like methyl tertiary-butyl ether (MTBE). nih.gov This process generates highly reactive hydroxyl radicals that can break down the molecule into simpler, less harmful products. nih.gov Investigating the applicability of such technologies to Benzene, 1,2-dimethoxy-3-(2-propenyl)- could lead to effective wastewater treatment solutions. Furthermore, exploring bioremediation strategies using microorganisms capable of degrading this compound could offer a more sustainable and environmentally friendly approach to its removal from contaminated sites.

Deeper Mechanistic Understanding of Chemoecological Roles in Diverse Biological Systems

Benzene, 1,2-dimethoxy-3-(2-propenyl)- plays a significant role in the chemical communication between organisms. It is a known insect attractant and is found in the essential oils of various plants. nih.govwikipedia.org For instance, it is a major component of the essential oil of Melaleuca bracteata and Cinnamomum oliveri. nih.gov

Future research should delve deeper into the chemoecological roles of this compound in a wider range of biological systems. This includes identifying the specific insect species that are attracted to or repelled by it and understanding the underlying sensory and neurological mechanisms. Investigating its role in plant defense against herbivores and pathogens could also reveal new applications in agriculture. Furthermore, exploring its potential as a semiochemical in pest management strategies, such as in attract-and-kill systems, could provide environmentally friendly alternatives to conventional pesticides. A more profound understanding of its function in complex ecosystems will be essential for harnessing its full potential in various practical applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Benzene, 1,2-dimethoxy-3-(2-propenyl)- in natural product extracts?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation. Calibrate with authentic standards (e.g., methyl eugenol or structural analogs) to confirm retention times and fragmentation patterns. Peak area integration can quantify relative abundance in complex matrices like plant essential oils .
  • Key Data : In Piper guineense, this compound exhibited the highest chromatographic peak area, suggesting its dominance in certain botanical extracts .

Q. How can the physicochemical properties of this compound inform experimental design for stability studies?

  • Methodology : Determine solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (hexane) to optimize storage and handling. Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Note its low water solubility (0.5 g/L) and storage recommendations (2–8°C) to prevent degradation .
  • Key Data : Stability is compromised by strong oxidizers; inert atmospheres (N₂/Ar) are advised during reactions .

Advanced Research Questions

Q. What strategies optimize the synthesis of nitro-functionalized derivatives (e.g., 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene) for structure-activity studies?

  • Methodology : Employ regioselective nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Confirm stereochemistry via X-ray crystallography (monoclinic, P2₁/c space group) and analyze bond angles (e.g., C=C-NO₂ torsion angle: 176.2°) to validate the E-configuration .
  • Key Data : Single-crystal studies reveal intermolecular C–H···O interactions, influencing packing and crystallinity .

Q. How do structural modifications (e.g., sulfinyl or methylsulfonyl groups) alter bioactivity in insect pheromone systems?

  • Methodology : Compare attraction efficacy of derivatives (e.g., 3-[2-(methylsulfinyl)ethenyl] analogs) in Bactrocera zonata trapping assays. Use electroantennography (EAG) to measure olfactory receptor responses. Correlate results with computational docking studies on pheromone-binding proteins .
  • Key Data : Methyl eugenol analogs with propenyl groups show higher male lure activity in Diptera, suggesting allyl chain length and methoxy positioning are critical .

Q. What contradictions exist in chromatographic vs. spectroscopic quantification of this compound in mixed matrices?

  • Methodology : Cross-validate GC-MS data with ¹H/¹³C NMR (e.g., δ 3.85 ppm for methoxy groups, δ 5.15–5.35 ppm for propenyl protons). Address peak co-elution issues in GC by employing heart-cutting 2D-GC or tandem MS .
  • Key Data : Discrepancies arise when co-eluting terpenes (e.g., cis-vaccenic acid) share similar fragmentation patterns .

Key Research Gaps

  • Mechanistic studies on propenyl group rotation and its impact on ligand-receptor binding in insect olfaction.
  • Development of green synthetic routes (e.g., biocatalysis) for derivatives to reduce reliance on harsh nitration conditions.

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